molecular formula C10H7BrS B017995 2-(2-Bromophenyl)thiophene CAS No. 106851-53-0

2-(2-Bromophenyl)thiophene

Cat. No.: B017995
CAS No.: 106851-53-0
M. Wt: 239.13 g/mol
InChI Key: GBJBSICXZXSQAJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)thiophene is an organic compound with the chemical formula C10H7BrS. It is characterized by a thiophene ring substituted with a bromophenyl group at the second position. This compound appears as white to yellowish crystals and has a melting point of approximately 75-78°C . It is soluble in common organic solvents such as dimethylformamide and dichloromethane .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)thiophene involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Bromothiophene: A simpler analog with a bromine atom directly attached to the thiophene ring.

    2-Phenylthiophene: Lacks the bromine substituent but has a phenyl group attached to the thiophene ring.

    2-(2-Chlorophenyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

Properties

IUPAC Name

2-(2-bromophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJBSICXZXSQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383780
Record name 2-(2-bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106851-53-0
Record name 2-(2-bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8.8 mL of isoamylnitrite (65.5 mmol) in 85 mL of thiophene under a nitrogen atmosphere was heated to 50° C. and treated dropwise with a solution of 7.5 g of 2-bromoaniline (43.5 mmol) dissolved in 20 mL of thiophene. After addition was complete, the temperature was raised to 90° C. After 90 minutes, no starting aniline was observed by thin layer chromatography (hexane/ether;100:5). The reaction mixture volume was reduced by atmospheric distillation. The residue was dissolved in ether and the organic layer was washed twice with water, dried over magnesium sulfate and evaporated under vacuum. The residue was dissolved in n-hexane/ether (100:5) and passed over silica gel, eluting with n-hexane/ether (100:5) to give 3.5 g (14.6 mmol, 34%) of the product, 1H NMR (200 MHz, CDCl3): 7.11 (m, 1H), 7.16 (dd, 1H), 7.27 (m, 2H), 7.37 (dd, 1H), 7.42 (dd, 1H), 7.66 (dd, 1H).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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